N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the class of sulfanyl acetamide derivatives, characterized by a pyrazinone core substituted with a 3-methylphenyl group and linked via a sulfanyl bridge to an N-(4-chlorophenyl)acetamide moiety.
Key features:
- Core structure: 3-oxo-3,4-dihydropyrazine.
- Substituents: 4-chlorophenyl (electron-withdrawing group) and 3-methylphenyl (electron-donating group).
- Functional groups: Sulfanyl bridge, acetamide linkage.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-13-3-2-4-16(11-13)23-10-9-21-18(19(23)25)26-12-17(24)22-15-7-5-14(20)6-8-15/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKDDJMBDDZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of aniline derivatives, followed by acylation and subsequent reactions to introduce the dihydropyrazinyl and sulfanyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Table 1: Comparison of Core Structures and Substituents
Key Observations :
- The pyrazine/pyrimidine core dictates electronic properties and hydrogen-bonding capacity. For example, the 3-oxo group in the target compound facilitates intramolecular hydrogen bonding, stabilizing its folded conformation .
- Substituent effects: The 4-chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
Crystallographic and Hydrogen-Bonding Profiles
Table 2: Crystallographic Data and Hydrogen-Bonding Patterns
Key Observations :
- Dihedral angles : Smaller angles (e.g., 42.25° in Compound I) indicate greater planarity between aromatic rings, enhancing π-π stacking. Larger angles (e.g., 65.2° in ) suggest steric hindrance from substituents like fluorine .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize folded conformations, while intermolecular bonds (e.g., N–H⋯O) drive crystal packing. For example, Compound I forms dimers via R22(8) motifs, whereas Compound II adopts a 3D network .
Biological Activity
N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure with multiple functional groups that contribute to its biological properties.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds similar in structure exhibit antimicrobial properties. The presence of the chlorophenyl and pyrazine moieties may enhance interaction with microbial cell membranes.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in models of rheumatoid arthritis where inflammation plays a critical role.
- Antioxidant Properties : Some studies have demonstrated that similar compounds can scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage during inflammatory responses.
The biological activity of this compound may involve:
- Inhibition of Enzymes : Targeting specific enzymes involved in inflammation and oxidative stress could be a primary mechanism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are critical in mediating inflammatory responses.
Case Studies
- In Vitro Studies : In vitro assays using human cell lines have shown that the compound can significantly reduce the expression levels of inflammatory markers when treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Animal Models : In animal models of arthritis, administration of this compound has been associated with decreased paw swelling and improved mobility scores compared to control groups. Histopathological examinations revealed reduced inflammatory cell infiltration in treated animals.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
